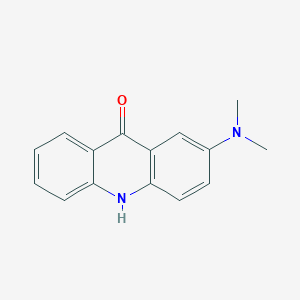

2-(dimethylamino)-10H-acridin-9-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

27143-65-3 |

|---|---|

Molecular Formula |

C15H14N2O |

Molecular Weight |

238.28 g/mol |

IUPAC Name |

2-(dimethylamino)-10H-acridin-9-one |

InChI |

InChI=1S/C15H14N2O/c1-17(2)10-7-8-14-12(9-10)15(18)11-5-3-4-6-13(11)16-14/h3-9H,1-2H3,(H,16,18) |

InChI Key |

BOKIPICGONCOGY-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)NC3=CC=CC=C3C2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Acridin 9 10h Ones

Established Synthetic Routes to the Acridin-9(10H)-one Core

The construction of the tricyclic acridin-9(10H)-one framework can be achieved through several established synthetic strategies, including classical cyclization reactions, oxidative cyclizations, and multicomponent reactions.

Classical Cyclization Reactions (e.g., Jourdan-Ullmann Condensation, PPA-Mediated Cyclization)

The Jourdan-Ullmann condensation is a cornerstone in the synthesis of acridin-9(10H)-ones. drugfuture.com This method involves the copper-catalyzed reaction of an anthranilic acid derivative with an aryl halide, followed by an intramolecular cyclization of the resulting N-phenylanthranilic acid intermediate. nih.gov A common protocol for this cyclization is the use of polyphosphoric acid (PPA) at elevated temperatures. oaji.net For instance, the reaction of o-chlorobenzoic acid with aniline (B41778) in the presence of a copper catalyst yields N-phenylanthranilic acid, which upon heating with PPA, cyclizes to form acridin-9(10H)-one. oaji.netipindexing.com The reaction conditions for the PPA-mediated cyclization are typically heating on a water bath at 100°C for several hours. oaji.net The product is then isolated by pouring the reaction mixture into hot water and neutralizing with an ammonia (B1221849) solution. oaji.net

The Jourdan-Ullmann-Goldberg synthesis provides a pathway to substituted diphenylamines, which are key intermediates in the preparation of acridones. drugfuture.com This reaction highlights the versatility of the Ullmann condensation in generating the necessary precursors for acridone (B373769) synthesis.

Oxidative Cyclization Strategies

Oxidative cyclization offers an alternative approach to the acridin-9(10H)-one core. One such strategy involves the photochemical oxidative cyclization of styrylquinolinones. In this method, 2-methylquinolin-4(1H)-ones are reacted with aromatic aldehydes to form 2-styrylquinolin-4(1H)-ones. These intermediates then undergo a photochemical oxidative cyclization in the presence of iodine to yield benz[a]acridin-12(7H)-ones. thieme-connect.de

Another notable oxidative cyclization method is the cyclization of o-arylamino benzophenones. mdpi.comresearchgate.net This approach, described by the Deng research group, generates the acridin-9-one system in the final step of the synthesis. nih.govmdpi.com Furthermore, an iodine-promoted oxidative cyclization has been reported as a synthetic route to the acridin-9-one scaffold. nih.govmdpi.comresearchgate.net

Multicomponent Reactions for Acridin-9(10H)-one Synthesis

Multicomponent reactions (MCRs) have emerged as powerful tools for the efficient construction of complex molecules from simple starting materials in a single synthetic operation. nih.govnih.govrug.nl A Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters has been developed for the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.govmdpi.com These dihydroacridinones can then be aromatized to the corresponding fully unsaturated 1,3-diarylacridin-9(10H)-ones via microwave irradiation in nitrobenzene, which serves as both the solvent and the oxidizing agent. mdpi.com This MCR-based approach is highly efficient, generating three C-C bonds and one C-N bond in a convergent manner. nih.govmdpi.com

Targeted Synthesis of 2-(dimethylamino)-10H-acridin-9-one and Related Derivatives

The synthesis of specifically substituted acridin-9(10H)-ones, such as this compound, often requires a multi-step approach starting from appropriately functionalized precursors. A general strategy involves the initial construction of the acridin-9-one core, followed by the introduction or modification of substituents.

For the synthesis of 2-aminoacridin-9-one derivatives, a common starting material is 2-methyl-9-chloroacridine, which can be synthesized from the reaction of 2-(p-tolylamino)benzoic acid with phosphorus oxychloride. core.ac.uk The 2-(p-tolylamino)benzoic acid itself is prepared via a copper-catalyzed reaction between o-chlorobenzoic acid and p-toluidine. core.ac.uk The resulting 2-methyl-9-chloroacridine can then undergo nucleophilic substitution with various aromatic amines to yield 2-methyl-9-substituted acridines. core.ac.uk

Strategies for Functionalization and Derivatization of the Acridin-9(10H)-one Ring

The acridin-9(10H)-one ring system is amenable to a variety of functionalization and derivatization reactions, allowing for the synthesis of a wide range of analogues with tailored properties. nih.gov The reactivity of the acridine (B1665455) ring is influenced by the presence of the nitrogen atom and the carbonyl group, which direct substitution to specific positions. rsc.org

N-Alkylation and N-Arylation Procedures

The nitrogen atom at the 10-position (N-10) of the acridin-9(10H)-one ring is a primary site for functionalization. rsc.org N-alkylation is a common strategy to introduce various side chains, which can significantly impact the biological activity of the resulting compounds.

A typical N-alkylation procedure involves the reaction of acridin-9(10H)-one with an alkyl halide in the presence of a base. For example, N10-alkylated acridin-9-ones can be synthesized by reacting acridin-9(10H)-one with haloalkanes such as 1-bromo-3-chloropropane (B140262) or 1,2-dichloroethane. oaji.netipindexing.com This reaction is often facilitated by the use of a phase transfer catalyst, such as tetrabutylammonium (B224687) bromide (TBAB), in a suitable solvent like tetrahydrofuran (B95107) (THF). oaji.netipindexing.com The resulting N-alkylated products can be further modified. For instance, a terminal halide on the alkyl chain can be displaced by a secondary amine, like dimethylamine, to introduce a dialkylaminoalkyl group.

The following table summarizes representative N-alkylation reactions of acridin-9(10H)-one:

| Acridin-9(10H)-one | Alkylating Agent | Catalyst/Base | Solvent | Product | Reference |

| Acridin-9(10H)-one | 1-Bromo-3-chloropropane | Tetrabutylammonium bromide / KOH | THF | 10-(3-Chloropropyl)acridin-9(10H)-one | oaji.net |

| Acridin-9(10H)-one | 1,2-Dichloroethane | Tetrabutylammonium bromide / KOH | THF | 10-(2-Chloroethyl)acridin-9(10H)-one | oaji.netipindexing.com |

These N-alkylation strategies provide a versatile platform for the synthesis of a diverse library of acridin-9(10H)-one derivatives with potential applications in various fields.

Electrophilic and Nucleophilic Substitution Reactions on the Acridinone (B8587238) Nucleus

The acridinone nucleus, a privileged scaffold in medicinal chemistry, is susceptible to both electrophilic and nucleophilic substitution reactions, allowing for the synthesis of a diverse array of derivatives. The position of these substitutions is influenced by the electronic properties of the acridinone core and the nature of the attacking reagent.

Electrophilic Substitution: The electron-rich benzenoid rings of the acridinone system are prone to attack by electrophiles. These reactions typically occur at the 2- or 7-positions. pharmaguideline.com The substitution pattern is guided by the directing effects of the substituents already present on the acridinone ring.

Nucleophilic Substitution: Due to the presence of the electron-withdrawing carbonyl group and the nitrogen heteroatom, the acridinone nucleus is also susceptible to nucleophilic attack. The 9-position of the acridinone core has a low electron density, making it the preferred site for nucleophilic attack. pharmaguideline.com This reactivity is particularly enhanced in acridinium (B8443388) salts. pharmaguideline.com A common strategy for introducing nucleophiles involves the displacement of a good leaving group, such as a halide, at the 9-position.

Nucleophilic aromatic substitution (SNAr) is a key mechanism for modifying the acridinone scaffold. wikipedia.org This reaction is favored when electron-withdrawing groups are present at the ortho or para positions relative to the leaving group, as they can stabilize the intermediate Meisenheimer complex. wikipedia.orglibretexts.org The reaction proceeds through an addition-elimination mechanism, where the nucleophile first attacks the aromatic ring, forming an intermediate, followed by the departure of the leaving group. wikipedia.org

Synthesis of Acridinone Conjugates and Hybrid Molecules

The versatile reactivity of the acridinone nucleus allows for its incorporation into a wide range of conjugates and hybrid molecules, often leading to compounds with enhanced or novel biological activities. These strategies involve linking the acridinone scaffold to other molecular entities, such as peptides, heterocyclic rings, and other pharmacophores.

Acridine-Peptide Conjugates: Solid-phase synthesis has been employed to create libraries of acridine-peptide conjugates. nih.gov These hybrid molecules are designed to combine the DNA intercalating properties of the acridone moiety with the specific recognition capabilities of peptides. nih.gov

Acridone-Heterocycle Hybrids: A significant area of research focuses on the synthesis of hybrid molecules where the acridinone core is linked to various heterocyclic systems. These include:

Triazoles: Acridone derivatives have been linked to 1,2,3-triazole rings. researchgate.net These hybrids have been synthesized through copper-catalyzed azide-alkyne cycloaddition reactions. rsc.org

Thiadiazoles: Hybrid molecules incorporating both acridine and thiadiazole moieties have been synthesized and investigated for their biological potential. researchgate.netnih.gov

Porphyrins: Acridone-porphyrin conjugates have been developed as photosensitizing agents. nih.gov The design of these molecules often includes a flexible spacer to allow for efficient energy transfer between the acridone and porphyrin units. nih.gov

Purines/Pyrimidines: Acridine-purine/pyrimidine conjugates have been designed as mimics of nuclease enzymes, capable of selective DNA cleavage. nih.gov

The synthesis of these conjugates often involves multi-step reaction sequences, utilizing the principles of both electrophilic and nucleophilic substitution on the acridinone core, followed by coupling reactions to introduce the desired molecular fragment.

Sustainable Synthetic Approaches for Acridin-9(10H)-ones

In recent years, there has been a growing emphasis on developing sustainable and environmentally friendly methods for the synthesis of acridin-9(10H)-ones. These approaches aim to reduce the use of hazardous reagents and solvents, improve energy efficiency, and minimize waste generation.

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. It has been successfully applied to the synthesis of acridinone derivatives, often leading to shorter reaction times, higher yields, and cleaner reaction profiles compared to conventional heating methods. nih.govrsc.org For instance, a microwave-assisted thermal cyclization has been used to afford 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.govmdpi.com

Multicomponent Reactions: One-pot multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules from simple starting materials. A Ce(IV)-catalyzed three-component reaction between chalcones, anilines, and β-ketoesters has been developed for the synthesis of 1,3-diaryl-1,2-dihydroacridin-9(10H)-ones. nih.govmdpi.com This method allows for the formation of multiple carbon-carbon and carbon-nitrogen bonds in a single step. nih.govmdpi.com

Green Catalysts and Solvents: The use of environmentally benign catalysts and solvents is a cornerstone of green chemistry.

Water as a Green Solvent: A one-step synthesis of acridine sulfonamide derivatives has been reported using water as a solvent and sulfuric acid as an environmentally friendly catalyst. rsc.org

Deep Eutectic Solvents: Choline chloride:urea deep eutectic solvent has been utilized as a recyclable organocatalyst and medium for the multicomponent synthesis of N-substituted decahydroacridine-1,8-diones. researchgate.net

Heterogeneous Catalysts: Transition metal ion-exchanged NaY zeolite has been employed as a heterogeneous catalyst for the solvent-free synthesis of xanthene and acridine derivatives. rsc.orgresearchgate.net

These sustainable approaches not only offer environmental benefits but can also provide access to novel acridinone derivatives that may not be readily accessible through traditional synthetic routes.

Spectroscopic Characterization and Photophysical Properties

Vibrational Spectroscopy Analysis (Infrared and Raman)

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, offers valuable insights into the molecular structure and bonding within 2-(dimethylamino)-10H-acridin-9-one. These methods probe the vibrational and rotational energy levels of the molecule. spectroscopyonline.com

In related acridone (B373769) structures, IR spectroscopy has been used to identify key functional groups. For instance, the IR spectrum of a similar compound, 7-(Dimethylamino)-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one, shows characteristic peaks at 2863 and 2788 cm⁻¹ corresponding to the C-H stretching of the dimethylamino group, and strong absorptions at 1612, 1566, and 1473 cm⁻¹ which are indicative of the aromatic C=C and C=O stretching vibrations within the acridone core. nih.gov The fingerprint region, typically between 300 to 1900 cm⁻¹, is particularly useful for characterizing the unique vibrational modes of the molecule. spectroscopyonline.com

Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly sensitive to the vibrations of the carbon skeleton. spectroscopyonline.comresearchgate.net For acridine (B1665455) derivatives, Raman spectroscopy, often in conjunction with theoretical calculations, helps in the precise assignment of vibrational modes. researchgate.netnih.gov The analysis of both IR and Raman spectra provides a comprehensive vibrational profile of the molecule.

Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise molecular structure of this compound in solution. nih.govmdpi.com By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, the connectivity and chemical environment of each atom can be determined. researchgate.net

For a related compound, 7-(Dimethylamino)-1,3-diphenyl-1,2-dihydroacridin-9(10H)-one, the ¹H NMR spectrum in DMSO-d₆ shows the N-H proton as a singlet at 11.83 ppm. The aromatic protons appear in the range of 7.07-8.06 ppm, while the dimethylamino protons typically appear as a singlet around 3.0 ppm. nih.gov The ¹³C NMR spectrum of this analog reveals the carbonyl carbon (C=O) at approximately 174.2 ppm and the carbons of the dimethylamino group around 41.4 ppm. nih.gov

The electronic environment of the nuclei in this compound is reflected in their chemical shifts. The electron-donating dimethylamino group at the C-2 position is expected to cause a significant upfield shift (to lower ppm values) for the protons and carbons in its vicinity, particularly on the same aromatic ring. This is due to the increased electron density at these positions.

Analysis of coupling constants (J-values) between adjacent protons provides information about their dihedral angles, which is crucial for determining the molecule's conformation in solution. For instance, the coupling patterns of the aromatic protons can confirm the substitution pattern on the acridone core. mdpi.com

While the acridone core is largely planar, the dimethylamino group may exhibit some degree of rotational freedom. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be employed to study the spatial proximity of different protons within the molecule. This can help to determine the preferred orientation of the dimethylamino group relative to the acridone ring system. researchgate.net

Electronic Absorption and Emission Spectroscopy

The photophysical properties of this compound are defined by its electronic absorption and emission characteristics. These properties are largely dictated by the extended π-conjugated system of the acridone core and the influence of the dimethylamino substituent.

The UV-Vis absorption spectrum of acridone derivatives typically displays multiple absorption bands in the ultraviolet and visible regions. nih.govresearchgate.net These bands correspond to π-π* and n-π* electronic transitions within the molecule. researchgate.net The presence of the electron-donating dimethylamino group at the 2-position is expected to cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted acridone. This is due to the intramolecular charge transfer (ICT) character from the dimethylamino group to the electron-accepting acridone core, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). washington.edu

For similar acridone derivatives, absorption maxima are observed in the range of 350-450 nm. researchgate.net The solvent polarity can also influence the position of these absorption bands, a phenomenon known as solvatochromism.

Acridone and its derivatives are well-known for their strong fluorescence. nih.govcymitquimica.com The this compound is expected to be highly fluorescent due to the rigid, planar structure of the acridone core and the presence of the electron-donating group which can enhance the fluorescence quantum yield. researchgate.net

The fluorescence emission spectrum is typically a mirror image of the long-wavelength absorption band. The Stokes shift, which is the difference in wavelength between the absorption and emission maxima, provides information about the change in molecular geometry and electronic distribution in the excited state. beilstein-journals.org The fluorescence properties, including the quantum yield and lifetime, are sensitive to the solvent environment. researchgate.net In some cases, acridone derivatives can also exhibit thermally activated delayed fluorescence (TADF), a process that enhances luminescence efficiency. rsc.org The study of these luminescent properties is crucial for potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs). nih.gov

Fluorescence and Luminescence Phenomena

Fluorescence Quantum Yields and Decay Times

The fluorescence quantum yield (ΦF) and decay time (τ) are crucial parameters that define the efficiency and lifetime of the excited state of a fluorescent molecule. For acridone derivatives, these properties are influenced by their molecular structure and environment. For instance, a novel thermally activated delayed fluorescence (TADF) compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), which is a derivative of acridin-9(10H)-one, exhibits a high fluorescence quantum yield of 94.9% and a short TADF lifetime of 1.6 µs. rsc.org This high quantum yield is attributed to a high rate constant of radiation (kR) of 1.4 × 10⁷ s⁻¹. rsc.org Similarly, new 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates show fluorescence quantum yields ranging from 8% to 45% in toluene, with decay times between 5 ns and 15 ns. researchgate.netelsevierpure.com The introduction of a fluorine atom into the acridone cycle can increase both the fluorescence quantum yield and the decay time. researchgate.netelsevierpure.com

Interactive Table: Photophysical Data of Acridone Derivatives

| Compound | Fluorescence Quantum Yield (ΦF) | Decay Time (τ) | Solvent |

|---|---|---|---|

| 3,6-DPXZ-AD | 94.9% | 1.6 µs | Not Specified |

Large Stokes Shift Observations

A large Stokes shift, the difference between the maxima of the absorption and emission spectra, is a desirable property for various applications, including molecular probes and light-emitting diodes, as it minimizes self-absorption. researchgate.net Acridone derivatives are known to exhibit significant Stokes shifts. For example, 1-hydroxy-10-alkylacridin-9(10H)-one BF2-chelates display a large Stokes shift of about 4300 cm⁻¹. researchgate.netelsevierpure.com This phenomenon is often associated with excited state intramolecular proton transfer (ESIPT) or significant geometric relaxation in the excited state. researchgate.net The large Stokes shift observed in diethylamino-substituted dyes in polar solvents further highlights the role of substituent groups and solvent polarity in influencing this property. researchgate.net

Thermally Activated Delayed Fluorescence (TADF) Mechanisms

Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, leading to high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov This process involves the reverse intersystem crossing (rISC) of non-emissive triplet states to the emissive singlet state. nih.gov For acridin-9(10H)-one based TADF materials, the key to efficient TADF is the simultaneous optimization of a high rate constant of radiation (kR) and a high rate constant of reverse intersystem crossing (kRISC). rsc.orgresearchgate.net In the case of 3,6-DPXZ-AD, a high kRISC of 1.1 × 10⁶ s⁻¹ is achieved through a multichannel RISC process from the through-space charge transfer (TSCT) and locally excited triplet states (³LE) to the charge transfer singlet state (¹CT). rsc.org The efficiency of TADF can be influenced by molecular packing and intermolecular interactions in the solid state, with different polymorphs of the same compound exhibiting varying TADF properties. nih.gov

Solvatochromic Behavior and Solvent Polarity Effects

Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. This phenomenon is a direct consequence of the differential solvation of the ground and excited states of the molecule, influenced by solvent polarity. sapub.orgmdpi.com The electronic absorption spectra of acridine derivatives are sensitive to the nature of the solvent. nih.govresearchgate.net For instance, the visible absorption band of some cycloimmonium ylids, which are structurally related to the charged form of acridine derivatives, shifts to blue (hypsochromic shift) as the solvent polarity increases. mdpi.com This is due to the stabilization of the ground state in polar solvents. mdpi.com The solvatochromic behavior can be quantified using various solvent polarity scales, such as the Kamlet-Taft parameters (α, β, and π*), which describe the hydrogen bond donating ability, hydrogen bond accepting ability, and dipolarity/polarizability of the solvent, respectively. sapub.orgresearchgate.net In aprotic solvents, the spectral shifts are mainly governed by general dipolarity/polarizability effects, while in protic solvents, specific interactions like hydrogen bonding play a significant role. researchgate.net

Advanced Spectroscopic Techniques (e.g., Time-Resolved Fluorescence)

Time-resolved fluorescence spectroscopy is a powerful technique used to study the dynamics of excited states in fluorescent molecules. nih.gov By measuring the decay of fluorescence intensity over time, one can obtain information about processes such as energy transfer, charge transfer, and conformational changes that occur in the excited state. nih.gov Global analysis of time-resolved fluorescence spectra can be used to deconvolve complex decay kinetics into individual components, allowing for the identification of different excited state species and the determination of their lifetimes and spectral characteristics. nih.gov This technique has been instrumental in elucidating the dynamics of intramolecular excimer formation in diarylsilanes, where multiple excited states with distinct lifetimes were identified. nih.gov For acridone derivatives, time-resolved fluorescence can provide valuable insights into the mechanisms of TADF, ESIPT, and other photophysical processes that govern their fluorescent properties.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure and properties of molecules like 2-(dimethylamino)-10H-acridin-9-one. researchgate.net DFT calculations allow for the optimization of the molecule's geometry and the prediction of various chemical and physical properties with a high degree of accuracy. researchgate.netijcce.ac.ir These methods are foundational for analyzing molecular orbitals, spectroscopic parameters, and the behavior of the molecule in its excited states.

The electronic properties of a molecule are largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its electron-accepting capability. researchgate.net The difference in energy between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and the energy required for electronic excitation. nih.govnih.gov

A large HOMO-LUMO gap generally signifies high stability and low chemical reactivity. nih.govaimspress.com Conversely, a small gap suggests the molecule is more polarizable and reactive. nih.gov For acridinone (B8587238) derivatives, the HOMO is typically localized on the electron-rich tricyclic acridinone system and the electron-donating dimethylamino group. The LUMO is generally distributed across the acridinone core, particularly towards the electron-withdrawing carbonyl group. This distribution governs the charge transfer characteristics within the molecule upon electronic excitation. aimspress.com

Table 1: Representative Frontier Orbital Energies for Acridinone-Related Structures This table presents theoretical data for analogous compounds to illustrate the typical range of HOMO-LUMO energies calculated using DFT methods.

| Compound Analogue | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) | Computational Method | Reference Insight |

|---|---|---|---|---|---|

| Pt(bipy)Cl₄ | - | - | 1.687 | LSDA/SDD | Illustrates a small gap, indicating higher polarizability and reactivity. nih.gov |

| Temozolomide (anion, alpha) | - | - | 3.11 | DFT/B3LYP/6-311G(d) | Shows a moderate energy gap in an anionic state. aimspress.com |

| 3-Cl BHB | -5.1462 | -1.5587 | 3.5875 | DFT/B3LYP/6-31G(d,p) | Represents a typical gap for a complex heterocyclic system. nih.gov |

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic properties of molecules. DFT methods can accurately compute vibrational frequencies (FT-IR and Raman) and electronic transitions (UV-Vis), which can then be compared with experimental data to confirm the molecular structure. researchgate.netnih.gov

Theoretical calculations of vibrational spectra help in the assignment of specific spectral bands to the corresponding molecular motions, such as the stretching and bending of C=O, C-N, and aromatic C-H bonds. nih.gov Similarly, time-dependent DFT (TD-DFT) is employed to calculate the electronic absorption spectra, predicting the wavelengths of maximum absorption (λmax) that arise from electronic transitions, such as n→π* and π→π*. ijcce.ac.ir The close agreement often observed between theoretical and experimental spectra validates the computed structural and electronic parameters. nih.gov

Computational studies are crucial for unraveling the complex processes that occur after a molecule absorbs light and enters an excited state. For acridinone derivatives, these dynamics can include fluorescence, intersystem crossing, and excited-state proton transfer (ESPT). nih.gov The N-substitution on the acridinone core can significantly influence these pathways. frontiersin.org

Studies on structurally similar N-substituted 2-methoxy-9-acridones reveal intricate excited-state dynamics where ESPT reactions can occur. nih.gov Upon excitation, the basicity of the carbonyl oxygen and the acridine (B1665455) nitrogen can change, leading to protonation or deprotonation depending on the environment. nih.govfrontiersin.org These events create new transient species with distinct emission properties, which can be modeled computationally to interpret time-resolved fluorescence data. Theoretical calculations can map the potential energy surfaces of the ground and excited states to identify the pathways and barriers for these photophysical processes. nih.gov

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a compound like this compound, MD simulations can provide detailed insights into its interactions with other molecules, such as solvent molecules or biological macromolecules like DNA. nih.gov These simulations reveal the nature of non-bonded intermolecular forces, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which govern the compound's behavior in a condensed phase. nih.gov For instance, docking simulations, a related technique, have been used to propose how disubstituted acridines fit into the intercalation cavity of DNA, identifying key amino acid residues and electrostatic forces that stabilize the complex. nih.gov

In Silico Studies of Reaction Mechanisms

Theoretical calculations are frequently used to explore the mechanisms of chemical reactions at a molecular level. By mapping the potential energy surface of a reaction, computational methods can identify transition states, intermediates, and the activation energies required for a reaction to proceed. researchgate.net For this compound, in silico studies could be applied to investigate its synthesis, such as the Jourdan-Ullmann reaction followed by acid-catalyzed cyclization, which is a common route for producing acridones. nih.gov Such studies would clarify the step-by-step mechanism, rationalize the observed product yields, and potentially guide the optimization of reaction conditions.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Insights (non-clinical)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and a specific activity. nih.gov In a non-clinical context, this could be the inhibition of an enzyme like topoisomerase. nih.govnih.gov

For a series of acridinone derivatives, a QSAR model would be built by first calculating a set of molecular descriptors for each compound using quantum chemical methods. These descriptors can include electronic properties (e.g., HOMO/LUMO energies, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties. The model then correlates these descriptors with the experimentally measured activity (e.g., IC50 value for enzyme inhibition). The resulting QSAR equation provides mechanistic insights by highlighting which molecular properties are most critical for the desired activity, thereby guiding the design of new, more potent analogues. nih.gov

Biological Activities and Mechanistic Understanding in Vitro and Cellular Studies

Interaction with Nucleic Acids (DNA and RNA)

The planar aromatic structure of acridine (B1665455) derivatives allows them to insert between the base pairs of DNA and RNA, a process known as intercalation. nih.govnih.gov This interaction is a key aspect of their biological activity.

Intercalation Mechanisms and Binding Affinities

Derivatives of 9-acridone are known to act as intercalating agents in both DNA and RNA. nih.gov The planarity of these compounds facilitates their insertion into the nucleic acid structure. nih.gov The binding affinity of these compounds can be significant, with some derivatives showing binding constants in the range of 2.81–9.03 × 104 M-1. mdpi.com

The precise mode of intercalation can be unique. For instance, acridin-9-ylthiourea has been shown to intercalate into the 5′-GA/TC DNA base step from the minor groove. nih.gov The relative positioning of side chains on the acridine molecule is an important factor in how these compounds are recognized by DNA-processing enzymes. nih.gov

Studies with various acridine derivatives have highlighted the importance of specific structural features for high-affinity binding. For example, in a series of neomycin-acridine conjugates, the derivative with the shortest linker length exhibited the best specificity for the HIV-1 Rev response element (RRE) RNA. nih.gov In contrast, duplex DNA favored a conjugate with a longer linker. nih.gov This demonstrates that the nature of the linker and the aminoglycoside moiety can be adjusted to fine-tune binding affinity and specificity. nih.gov

Computational methods are also being developed to more accurately predict the binding affinities of ligands to both DNA and RNA, which could aid in the design of new therapeutic agents. chemrxiv.org

Impact on DNA/RNA Structure and Function (in vitro models)

The intercalation of 2-(dimethylamino)-10H-acridin-9-one and its derivatives can significantly alter the structure and function of DNA and RNA. X-ray crystallography studies of 9-amino-[N-(2-dimethylamino)ethyl]acridine-4-carboxamide bound to a DNA hexanucleotide revealed that the drug molecule intercalates between CpG dinucleotide steps. nih.govacs.org This intercalation leads to a perturbation of the DNA helix, causing unwinding at some steps and overwinding at others. nih.govacs.org Specifically, the first two steps of the hexanucleotide were unwound by 8° and 12°, while the central TpA step was overwound by 17°. nih.govacs.org The sugar rings of the DNA backbone also adopt different conformations to accommodate the intercalated molecule. nih.govacs.org

These structural changes can have profound functional consequences. The ability of acridine derivatives to intercalate into DNA is closely linked to their cytotoxic effects, as it can interfere with the normal processes of DNA replication and transcription. nih.gov In the context of RNA, certain small molecules have been shown to bind to and stabilize specific RNA conformations, such as the HIV-1 transactivation response element (TAR), thereby inhibiting its function. nih.gov For instance, the compound 5-(N,N)-Dimethylamiloride (DMA) binds to the apical loop of TAR. nih.gov

Enzyme Modulation and Inhibition Studies (Cell-Free and Cellular Assays)

The interaction of this compound derivatives extends beyond simple nucleic acid binding to the modulation of various enzymes, particularly those involved in DNA topology and cellular signaling.

Topoisomerase Inhibition (Type I and Type II)

Topoisomerases are crucial enzymes that manage the topological state of DNA during replication, transcription, and recombination. nih.gov Acridine derivatives are well-documented inhibitors of both type I and type II topoisomerases. nih.govnih.govacs.orgnih.gov

Many acridine-based compounds, including derivatives of this compound, function as topoisomerase poisons. They stabilize the transient covalent complex formed between the enzyme and DNA, leading to DNA strand breaks that can trigger apoptosis. nih.govacs.org For example, N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) is a mixed topoisomerase I/II inhibitor. acs.org Some of its derivatives show a greater effect on topoisomerase I, while others are more potent against topoisomerase II. acs.org

The inhibitory activity can be quite potent. For instance, certain acridinyl ligands have shown topoisomerase IIB inhibition with IC50 values in the sub-micromolar range, comparable to the well-known anticancer drug doxorubicin (B1662922). nih.gov Molecular docking studies have suggested different interaction modes for these derivatives with topoisomerase I versus topoisomerase IIα. mdpi.com

Other Enzymatic Targets (e.g., Acetylcholinesterase, Carbonic Anhydrase, Protein Kinases)

Beyond topoisomerases, acridine derivatives have been investigated as inhibitors of other enzymes.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Inhibition of these enzymes is a key strategy in the treatment of Alzheimer's disease. frontiersin.orgnih.gov Various 9-substituted acridine derivatives have been shown to inhibit both AChE and BChE. frontiersin.orgnih.gov Some derivatives exhibit a mixed mechanism of BChE inhibition. frontiersin.org The inhibitory potency and selectivity can be influenced by the nature of the substituents on the acridine ring. nih.gov For example, 9-hydrazino-1,2,3,4-tetrahydroacridine acts as a reversible, noncompetitive inhibitor of AChE. documentsdelivered.com

Carbonic Anhydrase (CA): Carbonic anhydrases are involved in various physiological processes, and their inhibition has therapeutic applications. nih.govresearchgate.netmdpi.comnih.gov A derivative of acridine orange, a fluorescent dye, was found to be a potent, low nanomolar inhibitor of the tumor-associated isoform CA IX, while showing weaker inhibition of the cytosolic isoforms CA I and II. researchgate.net Another compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, demonstrated potent inhibition against several CA isoforms, including CA IV, VII, IX, XII, and XIII. nih.govresearchgate.net

Protein Kinases: Acridine derivatives have also been shown to inhibit cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. nih.gov

Cellular Effects in In Vitro Models (e.g., specific cell lines, non-human/non-clinical)

The biological activities of this compound and its derivatives have been extensively studied in various in vitro cellular models.

A number of 9-acridinyl amino acid derivatives have demonstrated significant cytotoxicity against human cancer cell lines, including chronic myelogenous leukemia (K562) and lung epithelial carcinoma (A549) cells. nih.gov Some of these compounds exhibited IC50 values comparable to or even lower than the established chemotherapeutic agent amsacrine (B1665488). nih.gov Notably, certain derivatives were particularly effective against the A549 cell line, a cancer type for which amsacrine has limited efficacy. nih.gov Importantly, these potent derivatives showed a lack of toxicity towards normal human leukocytes. nih.gov

Cell cycle analysis in A549 cells revealed that some of these compounds induced a G2/M phase block, while others triggered apoptosis independently of cell cycle regulation. nih.gov

Other acridine derivatives have also shown significant growth inhibition against a panel of six cancer cell lines. nih.gov For example, one of the most active compounds displayed IC50 values of 2.7 µM in MCF7 (breast cancer) and 26.1 µM in DU-145 (prostate cancer) cell lines. nih.gov These compounds were also found to arrest the cell cycle at the G2/M phase and induce apoptosis. nih.gov

The cytotoxicity of N-[2-(dimethylamino)ethyl]acridine-4-carboxamide (DACA) has been evaluated in various cell lines, including wild-type and mutant human Jurkat leukemia lines, as well as a Lewis lung carcinoma line. acs.orgcapes.gov.br Interestingly, the cytotoxicity of DACA was found to be higher at lower concentrations (3-6 µM) than at higher concentrations (15-20 µM) in several cell lines. capes.gov.br

Furthermore, derivatives of 10-substituted hydroxy-10H-acridin-9-ones have been investigated for their antiproliferative activity against the human keratinocyte cell line HaCaT, with some compounds showing inhibitory activity in the low micromolar range. nih.gov

Induction of Apoptosis and Cell Cycle Modulation

Derivatives of the acridine and acridinone (B8587238) family are well-documented for their capacity to induce apoptosis and interfere with the normal progression of the cell cycle in cancer cells. These effects are often linked to their ability to interact with DNA and inhibit key enzymes involved in cell division.

Acridinyl-based compounds have been shown to be potent inducers of apoptosis. For instance, a series of acridine-triazole hybrids demonstrated significant pro-apoptotic activity in human breast (MCF7) and prostate (DU-145) cancer cell lines. nih.gov This pro-apoptotic effect is a direct consequence of the compounds' ability to trigger cellular pathways that lead to programmed cell death. Flow cytometry analysis confirmed that treatment with these compounds leads to an accumulation of cells in the pre-G1 phase, a hallmark of apoptosis. nih.gov

Furthermore, these compounds effectively modulate the cell cycle, primarily by inducing an arrest at the G2/M phase. nih.gov This arrest prevents cells from entering mitosis, thereby inhibiting proliferation. In studies involving MCF7 and DU-145 cell lines, treatment with acridinyl-triazole ligands resulted in a significant reduction of the cell population in the G0/G1 phase and a corresponding increase in the G2/M phase population. nih.gov For example, in DU-145 cells, one of the active compounds increased the percentage of cells in the G2/M phase to 39.6%, compared to just 13.7% in control cells. nih.gov This disruption of the normal cell cycle is a crucial mechanism behind the antiproliferative effects of these compounds.

Table 1: Effect of Acridinyl-Triazole Derivatives on Cell Cycle Distribution in Cancer Cell Lines This interactive table summarizes the percentage of cells in each phase of the cell cycle after treatment with various acridinyl compounds, demonstrating their modulatory effects.

| Cell Line | Treatment | % Pre-G (Apoptosis) | % G0/G1 Phase | % S Phase | % G2/M Phase |

|---|---|---|---|---|---|

| MCF7 | Control (DMSO) | 2.1 | 54.3 | 31.7 | 11.9 |

| Compound 8 | 10.3 | 36.2 | 22.8 | 30.7 | |

| Compound 9 | 5.8 | 45.1 | 28.9 | 20.2 | |

| Compound 10 | 3.9 | 48.7 | 30.1 | 17.3 | |

| DU-145 | Control (DMSO) | 1.9 | 49.1 | 35.3 | 13.7 |

| Compound 8 | 12.9 | 34.6 | 12.9 | 39.6 | |

| Compound 9 | 6.7 | 41.5 | 22.7 | 29.1 | |

| Compound 10 | 4.5 | 42.9 | 31.7 | 20.9 |

Data sourced from a study on acridinyl-triazole derivatives. nih.gov

Effects on Cellular Processes (e.g., cellular proliferation, specific pathways)

The antiproliferative activity of acridinone derivatives is a result of their interference with fundamental cellular processes. A primary mechanism is the inhibition of DNA topoisomerases, particularly topoisomerase II. nih.gov These enzymes are critical for managing DNA topology during replication and transcription, and their inhibition leads to DNA damage and ultimately cell death. Acridone (B373769) derivatives have been identified that exert strong cytotoxic activity by inhibiting topoisomerase II. nih.gov Notably, some newer derivatives achieve this without causing the degradation of the enzyme itself, offering a potentially different therapeutic profile. nih.gov

Hybrid acridine compounds have shown potent inhibitory activity against topoisomerase IIB. For example, an acridine-triazole-pyrimidine hybrid (Compound 8) exhibited an IC50 value of 0.52 µM against topoisomerase IIB, which is more potent than the standard chemotherapy drug doxorubicin (IC50 0.83 µM) in the same assay. nih.gov This highlights the significant potential of the acridinone scaffold in designing powerful enzyme inhibitors.

Beyond topoisomerase inhibition, acridinone derivatives affect other cellular pathways. Some have been found to inhibit autophagic-mediated degradation, a cellular recycling process that cancer cells can use to survive under stress. nih.gov The ability to modulate such survival pathways represents another avenue for their anticancer effects. Additionally, the acridone structure is associated with a wide range of biological functions, including the modulation of kinase signaling pathways like the ERK pathway, which is involved in promoting proliferation. nih.gov

Structure-Activity Relationship (SAR) Studies for Biological Mechanisms

Influence of Substituents on Binding Modes and Potency

The planar, tricyclic nature of the acridine ring is a key feature that allows these molecules to intercalate between the base pairs of DNA. mdpi.com This intercalation is a primary binding mode that disrupts DNA processes and contributes to cytotoxicity. However, the substituents on this core structure are what fine-tune the binding affinity, selectivity, and potency.

SAR studies have revealed that the nature and position of substituents on the acridinone scaffold are critical. For antiproliferative agents, the orientation and spatial topology of substituents can make a significant contribution to the bioactivity. nih.gov For example, in a series of novel acridone derivatives, specific substitutions at the R3 position were found to be particularly important for enhancing cytotoxic effects. nih.gov

The potency of these compounds is also heavily influenced by substitutions at the N-10 position of the acridinone ring. The addition of various side chains, particularly those containing basic amino groups, can enhance interactions with biological targets and improve the pharmacological profile of the molecule. ijpsonline.com Molecular hybridization, which involves combining the acridinone pharmacophore with other bioactive moieties like triazoles or pyrimidines, has proven to be an effective strategy. This approach can create hybrid compounds with superior potency and optimized interactions within the binding site of target enzymes like topoisomerase II. nih.gov

Correlation between Molecular Structure and Observed Mechanistic Effects

A direct correlation exists between the specific structural features of acridinone derivatives and their observed biological mechanisms. The ability to inhibit topoisomerase II, for instance, is not solely dependent on the DNA-intercalating acridine core. The side chains and appended moieties play a crucial role in stabilizing the drug-enzyme-DNA complex.

Molecular dynamics simulations of an acridine-triazole-pyrimidine hybrid showed that this specific combination of pharmacophores was optimal for protein-ligand interaction. nih.gov The hybrid molecule fits within the binding site of topoisomerase IIB with an ideal orientation that allows for intercalation with specific DNA bases (DG13, DC14, and DT9). nih.gov This precise structural fit explains the compound's high inhibitory potency and its subsequent ability to induce G2/M cell cycle arrest and apoptosis. nih.gov

Similarly, the introduction of an amino group at specific positions, such as the 2-position, can significantly alter the electronic properties of the acridinone ring system, which in turn affects its binding characteristics and biological activity. The development of acridone-based compounds has shown that even subtle modifications, like the degree of methylation on an amino substituent (e.g., amino vs. dimethylamino), can impact the molecule's ability to form hydrogen bonds or engage in hydrophobic interactions, thereby altering its mechanistic profile. nih.gov These SAR insights are vital for the rational design of new and more effective acridinone-based therapeutic agents.

Applications in Chemical Biology and Advanced Materials

Development as Fluorescent Probes and Labels

The inherent fluorescence of the acridinone (B8587238) scaffold, modulated by the electron-donating dimethylamino group, makes it a valuable fluorophore for various biological applications.

Imaging Agents for Subcellular Components (e.g., DNA)

The planar structure of the acridinone ring system allows it to intercalate between the base pairs of DNA. This interaction can lead to significant changes in the fluorescence properties of the molecule, making it a useful tool for visualizing and studying nucleic acids. For instance, derivatives of acridinone have been investigated for their ability to bind to DNA, which can be harnessed for developing novel chemotherapeutic agents that target DNA replication and transcription. The fluorescence of these compounds provides a mechanism to visualize cellular processes and track the interactions of the molecule within live cells.

Some acridinone derivatives have been specifically designed as DNA intercalators, and their binding to DNA can inhibit crucial enzymes like topoisomerase, which is essential for DNA replication. nih.gov The ability to visualize these interactions at a subcellular level is critical for understanding their mechanism of action.

Biosensors and Chemo-sensors for Specific Analytes

The sensitivity of the fluorescence of 2-(dimethylamino)-10H-acridin-9-one derivatives to their local environment allows for their use as sensors. Changes in polarity, pH, or the presence of specific ions or molecules can cause a detectable shift in the fluorescence emission wavelength or intensity. This property has been exploited to develop chemosensors for various analytes. While specific examples for this compound as a biosensor are not extensively detailed in the provided results, the general principle of using fluorescent acridinone derivatives for sensing applications is well-established.

Utility in Organic Electronic and Photonic Devices

The electronically active nature of the acridinone core, combined with the charge-transfer characteristics introduced by the dimethylamino substituent, makes this class of compounds promising for applications in organic electronics and photonics.

Organic Light-Emitting Diodes (OLEDs) and Luminescent Materials

Acridin-9(10H)-one derivatives are being actively researched as materials for Organic Light-Emitting Diodes (OLEDs). They can function as emitters or hosts in the emissive layer of an OLED device. researchgate.netnih.gov The development of thermally activated delayed fluorescence (TADF) materials based on the acridin-9(10H)-one acceptor has shown significant promise for achieving high-efficiency OLEDs. researchgate.netrsc.org By attaching different donor moieties to the acridone (B373769) core, researchers can tune the emission color and performance of the resulting OLEDs. researchgate.net For example, a TADF compound, 3,6-di(10H-phenoxazin-10-yl)-10-phenylacridin-9(10H)-one (3,6-DPXZ-AD), which uses an acridin-9(10H)-one acceptor, has demonstrated excellent performance in a yellow OLED with high external quantum efficiency and power efficiency. rsc.org

Table 1: Performance of an Acridin-9(10H)-one Based TADF Material in an OLED

| Parameter | Value |

| Emitter | 3,6-DPXZ-AD |

| Turn-on Voltage | 2.2 V |

| External Quantum Efficiency | 30.6% |

| Power Efficiency | 109.9 lm W⁻¹ |

Data sourced from a study on acridin-9(10H)-one based TADF materials. rsc.org

Laser Dyes

The high fluorescence quantum yields of acridinone derivatives make them suitable candidates for use as laser dyes. nih.gov Laser dyes are organic compounds that can be excited by an external light source to produce a laser beam. The specific lasing properties, such as the tuning range and efficiency, depend on the molecular structure of the dye and the solvent used. While the provided search results highlight the general potential of acridinones as laser dyes, specific data for this compound in this application is not detailed. However, related compounds are known to be effective in this capacity. lu.se

Analytical Reagents and Derivatization Agents (e.g., for Chromatography)

In analytical chemistry, derivatization is a technique used to convert a compound into a product of similar structure that is more easily detectable. The reactivity of the acridinone scaffold and its inherent fluorescence can be utilized for this purpose. For example, while not directly about this compound, a method for the HPLC determination of dimethyl and diethyl amine involves pre-column derivatization to form a fluorescent product, highlighting a relevant application of derivatization for analysis. nih.gov The amino group in this compound or other functional groups that can be introduced onto the acridinone ring could potentially be used to react with target analytes, thereby labeling them for sensitive fluorescence detection in techniques like High-Performance Liquid Chromatography (HPLC).

Future Research Directions and Emerging Trends

Exploration of Novel Synthetic Methodologies

The development of efficient and sustainable synthetic routes to acridone (B373769) scaffolds is a cornerstone of ongoing research. Future efforts are increasingly directed towards the adoption of cutting-edge techniques like photocatalysis and continuous flow synthesis.

Photocatalysis , which utilizes visible light to drive chemical reactions, offers a greener alternative to traditional synthetic methods. nih.govrsc.orgnih.gov Acridine-based photocatalysts, in particular, have shown promise in facilitating challenging transformations, such as direct decarboxylative radical conjugate additions. nih.gov This approach avoids the need for pre-activating carboxylic acids and can be combined with other catalytic cycles, like those involving copper, to form new carbon-carbon and carbon-heteroatom bonds. nih.gov The mechanism often involves a proton-coupled electron transfer (PCET) process from the singlet excited state of an acridine (B1665455)–carboxylic acid complex. nih.gov The development of novel acridinium (B8443388) dyes as photoredox catalysts further expands the toolkit for organic synthesis. nih.govchinesechemsoc.org

Continuous flow synthesis presents another frontier, offering advantages in terms of safety, scalability, and process control. researchgate.net This methodology allows for the precise manipulation of reaction parameters, leading to improved yields and purity. While the application of continuous flow synthesis specifically to 2-(dimethylamino)-10H-acridin-9-one is an area ripe for exploration, its successful implementation for other complex organic molecules suggests significant potential. researchgate.net These advanced synthetic strategies are poised to make the production of acridone derivatives more efficient and environmentally friendly.

Integration into Supramolecular Assemblies and Nanomaterials

The planar structure and functional groups of the acridone core make it an ideal building block for the construction of complex supramolecular assemblies and advanced nanomaterials.

Supramolecular chemistry explores the non-covalent interactions between molecules. Acridone derivatives can participate in hydrogen bonding and π-π stacking interactions, leading to the formation of well-defined three-dimensional networks. researchgate.netnih.gov For instance, studies on 10-(2-hydroxyethyl)acridin-9(10H)-one have demonstrated how hydroxyl groups can drive the formation of robust supramolecular structures through strong intermolecular interactions. researchgate.netnih.gov Future research will likely focus on designing acridone-based molecules with specific recognition sites to create functional supramolecular systems for applications in sensing, catalysis, and materials science.

The incorporation of acridone derivatives into nanomaterials is another burgeoning field. nih.gov The unique photophysical properties of acridones make them attractive components for fluorescent probes and imaging agents. mdpi.com For example, surfactant-like acridone derivatives have been developed that exhibit aggregation-induced emission (AIE), making them traceable in cellular imaging. mdpi.com Furthermore, the use of magnetic nanoparticles as catalysts in the synthesis of acridines highlights the synergy between nanotechnology and organic synthesis. nih.gov The development of novel nanocatalysts, such as those based on core-shell magnetic nanoparticles, promises more efficient and recyclable synthetic processes for acridine derivatives. nih.gov

Design of Acridin-9(10H)-one Scaffolds with Tunable Photophysical Properties

The inherent fluorescence of the acridin-9(10H)-one scaffold is a key feature that researchers are actively seeking to control and modify. By strategically altering the substituents on the acridone core, it is possible to fine-tune its photophysical properties, such as absorption and emission wavelengths, and quantum yields. rsc.org

The introduction of different functional groups at various positions on the acridone ring can significantly impact its electronic structure and, consequently, its interaction with light. rsc.orgrsc.org For example, attaching electron-donating groups like phenoxazine (B87303) to the acridone acceptor can lead to materials with thermally activated delayed fluorescence (TADF), which are highly efficient in organic light-emitting diodes (OLEDs). rsc.org The design of such donor-acceptor systems allows for the simultaneous optimization of the rates of reverse intersystem crossing (RISC) and radiation, boosting luminescence efficiency. rsc.org Future work will likely involve a systematic investigation of a wide range of substituents to create a library of acridin-9(10H)-one derivatives with a broad spectrum of tunable photophysical properties for applications in optoelectronics, sensing, and bioimaging. nih.gov

Advanced Computational Modeling for Deeper Mechanistic Understanding

Computational chemistry is becoming an indispensable tool for elucidating the complex mechanisms underlying the reactivity and biological activity of acridone derivatives. researchgate.netnih.gov Density functional theory (DFT) and time-dependent DFT (TD-DFT) calculations can provide valuable insights into the electronic structure, excited states, and reaction pathways of these molecules.

For instance, computational studies have been instrumental in understanding the mechanism of acridine photocatalysis, shedding light on the roles of different species in dual-catalytic processes. nih.govresearchgate.net Molecular docking and molecular dynamics (MD) simulations are also being employed to investigate the interactions of acridone derivatives with biological targets, such as DNA and enzymes like topoisomerase II. nih.gov These computational models can help to predict the binding modes and affinities of different compounds, guiding the design of more potent and selective therapeutic agents. nih.gov As computational methods continue to advance in accuracy and efficiency, they will play an increasingly critical role in accelerating the discovery and development of new acridone-based compounds with desired properties.

Investigation of Unexplored Biological Target Classes (in vitro)

While acridine and acridone derivatives have been extensively studied for their anticancer and antimicrobial properties, there remains a vast landscape of unexplored biological targets. rsc.orgresearchgate.netresearchgate.netnih.gov In vitro screening against a diverse range of protein classes could uncover novel therapeutic applications for compounds like this compound.

The planar nature of the acridone scaffold allows it to intercalate into DNA, a mechanism that has been the basis for many of its known biological activities. researchgate.netnih.gov However, the structural versatility of acridones allows for modifications that could lead to interactions with other biological macromolecules. rsc.org For example, acridone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, enzymes relevant to Alzheimer's disease. rsc.org Future research should focus on high-throughput screening of acridone libraries against a wide array of enzymes, receptors, and ion channels to identify new lead compounds for various diseases. nih.govnih.gov This exploration of uncharted biological space holds the potential to significantly expand the therapeutic utility of the acridone scaffold.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.